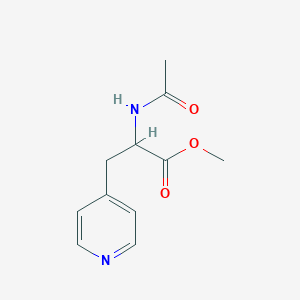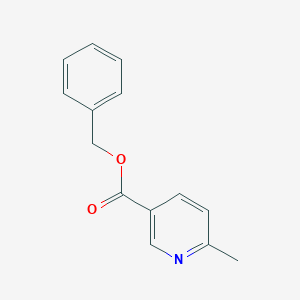
Methyl 2-Acetamido-3-(4-pyridyl)propanoate
説明
“Methyl 2-Acetamido-3-(4-pyridyl)propanoate” is a chemical compound with the molecular formula C11H14N2O3 . It is also known as "4-Pyridinepropanoic acid, α-(acetylamino)-, methyl ester (9CI)" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was obtained using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis involved multiple steps and the final product was characterized by IR, 1H NMR, and single crystal X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-Acetamido-3-(4-pyridyl)propanoate” are not explicitly mentioned in the search results. The compound has a molecular weight of 222.24 .科学的研究の応用
Synthesis and Chemical Applications
Methyl 2-Acetamido-3-(4-pyridyl)propanoate is significant in the field of chemical synthesis. One of its key applications is in the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a critical starting material for producing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (GP IIb/IIIa antagonist) (Zhong et al., 1999). This compound plays a significant role in the development of medications targeting cardiovascular diseases.
Antitumor Activities
Compounds similar to Methyl 2-Acetamido-3-(4-pyridyl)propanoate have been studied for their antitumor properties. For instance, derivatives like (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate have shown selective anti-tumor activities in vitro, indicating the potential of these compounds in cancer treatment (Xiong Jing, 2011).
Enzyme Inhibition and Cancer Treatment
Esters of 3- and 4-pyridylacetic acid, related to Methyl 2-Acetamido-3-(4-pyridyl)propanoate, have demonstrated inhibitory activity against enzymes like human testicular 17 alpha-hydroxylase/C17,20-lyase and human placental aromatase. These findings are significant in developing inhibitors of androgen biosynthesis for treating hormone-dependent prostatic cancer (Rowlands et al., 1995).
Antimicrobial and Imaging Agent
The compound has also shown promise as an antimicrobial agent and imaging agent. A study on a new dipeptide derivative, ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate, revealed good antimicrobial activity and potential as a novel agent for brain SPECT when radioiodinated (Abdel-Ghany et al., 2013).
Insect Growth Regulator
Additionally, the synthesis and comprehensive study of Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, similar in structure to Methyl 2-Acetamido-3-(4-pyridyl)propanoate, have found applications as an insect growth regulator. Its effectiveness against the fifth instar of Galleria mellonella indicates potential as an environmentally friendly pest control agent (Devi & Awasthi, 2022).
特性
IUPAC Name |
methyl 2-acetamido-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)13-10(11(15)16-2)7-9-3-5-12-6-4-9/h3-6,10H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJCGDFXGVGJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199541 | |
| Record name | 4-Pyridinepropanoic acid, α-(acetylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Acetamido-3-(4-pyridyl)propanoate | |
CAS RN |
138808-56-7 | |
| Record name | 4-Pyridinepropanoic acid, α-(acetylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138808-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinepropanoic acid, α-(acetylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B3039824.png)

![1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3039826.png)
